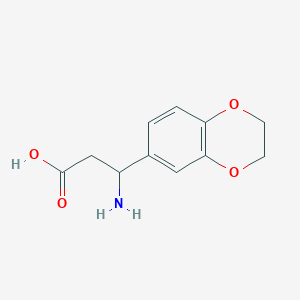

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c12-8(6-11(13)14)7-1-2-9-10(5-7)16-4-3-15-9/h1-2,5,8H,3-4,6,12H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGUEQZBLIGCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20393426 | |

| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138621-63-3 | |

| Record name | 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20393426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biologische Aktivität

3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid is a complex organic compound with potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C15H19NO8

- Molecular Weight : 341.31 g/mol

- CAS Number : 1285518-49-1

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Benzodioxin Ring : This can be achieved through cyclization of dihydroxybenzene derivatives.

- Introduction of the Amino Group : Nitration followed by reduction is often used to convert a nitro group into an amino group.

- Attachment of Propanoic Acid Moiety : This can be accomplished through acylation reactions involving propanoic acid derivatives.

Biological Activity

The biological activity of this compound has been studied in various contexts:

Antimicrobial Activity

Research indicates that derivatives related to this compound exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria at low concentrations (e.g., MIC values as low as 16 µg/mL against resistant strains) .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

- Cell Viability Assays : In vitro studies demonstrated that modifications in the compound's structure could lead to varying degrees of cytotoxicity against cancer cell lines such as Caco-2 and A549. For example, specific derivatives reduced cell viability by over 50% compared to untreated controls .

The mechanism by which this compound exerts its biological effects involves:

- Interaction with Enzymes and Receptors : The amino group can form hydrogen bonds or ionic interactions with target proteins, modulating their activity.

- Electrophilic Reactions : The presence of functional groups allows for nucleophilic or electrophilic reactions that can influence metabolic pathways.

Case Studies

Several studies have highlighted the compound's potential applications:

- Antimicrobial Efficacy : A study reported that derivatives showed enhanced lipophilicity and reactivity due to chlorination, improving their ability to penetrate bacterial membranes .

- Anticancer Studies : Another investigation found that specific structural modifications significantly enhanced anticancer activity against Caco-2 cells while demonstrating minimal effects on A549 cells .

Summary Table of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Neuroprotective Effects

Research indicates that 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid may exhibit neuroprotective properties. A study demonstrated its potential in reducing neuronal apoptosis in models of traumatic brain injury (TBI). The compound's ability to modulate neuroinflammatory responses suggests it could be beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

2. Antidepressant Activity

In preclinical studies, this compound has shown promise as a potential antidepressant. It appears to enhance synaptic plasticity and modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation .

Biochemical Applications

1. Enzyme Inhibition Studies

this compound has been investigated for its role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit the activity of thymine DNA glycosylase (TDG), which plays a significant role in DNA repair mechanisms. This inhibition could have implications for cancer research and treatment strategies targeting tumor growth .

2. Synthesis of Novel Compounds

The compound serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions leading to the formation of more complex molecules that may possess biological activity. This application is particularly relevant in drug discovery processes where novel therapeutic agents are sought .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Implications |

|---|---|---|

| Neuroprotection | Traumatic Brain Injury (TBI) | Reduces neuronal apoptosis; modulates inflammation |

| Antidepressant Activity | Mood Regulation | Enhances synaptic plasticity; affects neurotransmitter levels |

| Enzyme Inhibition | Thymine DNA Glycosylase (TDG) inhibition | Potential cancer treatment applications |

| Organic Synthesis | Building block for complex molecules | Facilitates drug discovery through novel compound synthesis |

Case Studies

Case Study 1: Neuroprotective Effects in TBI Models

In a controlled study involving rodent models of TBI, administration of this compound resulted in a significant reduction of neuronal death compared to control groups. The study highlighted the compound's capacity to attenuate inflammatory cytokine release, suggesting a protective mechanism against secondary injury processes .

Case Study 2: Antidepressant-like Effects

A behavioral study assessed the effects of this compound on depression-like symptoms using the forced swim test (FST) and tail suspension test (TST). Results indicated that subjects treated with the compound exhibited reduced immobility times compared to untreated groups, indicating enhanced mood-related behaviors .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Vorbereitungsmethoden

Evans Oxazolidinone Methodology

For enantioselective synthesis, the Evans oxazolidinone approach enables precise control over the stereochemistry of the β-amino acid. This method involves:

-

Acylation : Attach the benzodioxane aldehyde to a chiral oxazolidinone.

-

Alkylation : Introduce the malonic acid moiety.

-

Hydrolysis : Remove the chiral auxiliary to release the free acid.

Advantages :

-

High enantiomeric excess (≥99% ee).

-

Compatible with complex substrates.

Limitations :

-

Multi-step process requiring specialized reagents.

-

Lower overall yield (40–50%) due to auxiliary removal.

Enzymatic Resolution of Racemates

Lipase-Catalyzed Kinetic Resolution

Racemic 3-amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid esters can be resolved using immobilized lipases (e.g., Candida antarctica lipase B).

Procedure :

-

Prepare racemic ester via the one-pot method.

-

Hydrolyze selectively using lipase in buffer (pH 7.0–8.0).

-

Separate enantiomers by chromatography or crystallization.

Efficiency :

-

Enantiomeric ratio (E): 20–50.

-

Yield of single enantiomer: 30–45%.

Analytical and Purification Techniques

Chromatographic Methods

HPLC Conditions :

Crystallization Optimization

Recrystallization from ethanol/water (4:1) improves purity to >99%.

Reaction Optimization Data

Table 1. Comparative Yields Under Varied Conditions

| Solvent | Temperature (°C) | Esterifying Agent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methanol | 65 | SOCl₂ | 61 | 98 |

| Ethanol | 70 | (COCl)₂ | 78 | 98 |

| Isopropanol | 60 | HCl (gas) | 52 | 95 |

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 3-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)propanoic acid?

- Methodological Answer : Synthesis can be adapted from protocols for structurally analogous compounds. For example, coupling reactions involving benzodioxin precursors with β-amino acids under controlled pH and temperature conditions are common. Solid-phase peptide synthesis (SPPS) or solution-phase methods with Boc/tert-butyl protection strategies may be employed to preserve the amino group during reactions . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., HATU or EDC) is critical for yield improvement.

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–260 nm) to assess purity.

- NMR Spectroscopy : H and C NMR to confirm the benzodioxin ring (δ 4.2–4.5 ppm for –O–CH–O–) and the β-amino acid moiety (δ 3.1–3.5 ppm for CH–NH) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: ~263 g/mol, depending on substituents) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust or vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters like temperature (20–80°C), solvent polarity, and catalyst loading to identify optimal conditions.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics dynamically .

- Purification : Employ gradient chromatography (e.g., 10–90% acetonitrile in water) to isolate the product from byproducts .

Q. How to resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer :

- DFT Calculations : Perform geometry optimization and NMR chemical shift predictions using Gaussian or ORCA software. Compare computed shifts (e.g., B3LYP/6-31G* level) with experimental data to identify misassignments .

- Isotopic Labeling : Use N-labeled amino groups to clarify ambiguous NMR signals .

Q. What computational strategies are effective for studying this compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., GABA receptors or decarboxylases). Focus on hydrogen bonding with the benzodioxin oxygen and the amino acid’s carboxylate group .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.